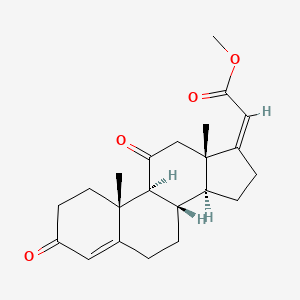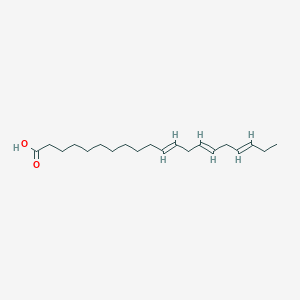
11, 14, 17-Icosatrienoic acid
Overview
Description
11, 14, 17-Icosatrienoic acid, also known as 11(Z),14(Z),17(Z)-Eicosatrienoic acid, is an unsaturated fatty acid with the molecular formula C20H34O2. It is characterized by three cis double bonds located at positions 11, 14, and 17. This compound is a member of the omega-3 fatty acid family and is known for its role in maintaining the continued replication of functional mitochondria in Saccharomyces cerevisiae .
Mechanism of Action
Target of Action
The primary target of 11, 14, 17-Icosatrienoic acid is the mitochondria in Saccharomyces cerevisiae (KD115) . The mitochondria play a crucial role in energy production, and their functionality is essential for the survival and growth of the organism .
Mode of Action
This compound interacts with its target by maintaining the continued replication of functional mitochondria in Saccharomyces cerevisiae (KD115) . This interaction ensures the continuous production of energy, which is vital for the organism’s survival and growth .
Biochemical Pathways
It is known that this compound plays a role in the fatty acid elongation/desaturation reactions, which convert dietary c-18 fatty acids to c-20 eicosanoid precursors .
Result of Action
The primary result of the action of this compound is the maintenance of functional mitochondria in Saccharomyces cerevisiae (KD115) . This leads to continuous energy production, which is essential for the survival and growth of the organism .
Biochemical Analysis
Biochemical Properties
11, 14, 17-Icosatrienoic acid is involved in several biochemical reactions, primarily due to its polyunsaturated nature. It interacts with various enzymes and proteins, influencing their activity and function. One of the key enzymes it interacts with is human elongase 1, which is responsible for the elongation of fatty acids. Additionally, this compound interacts with calcium-independent phospholipase A2, an enzyme involved in the hydrolysis of phospholipids . These interactions play a crucial role in maintaining cellular membrane integrity and function.
Cellular Effects
This compound has been shown to have significant effects on various cell types and cellular processes. In human skin cells, it has been observed to increase in photoaged epidermis and acutely UV-irradiated skin, suggesting a protective role against UV-induced damage . This compound inhibits the expression of matrix metalloproteinase-1, an enzyme involved in the degradation of extracellular matrix components, thereby contributing to the maintenance of skin structure and function . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to changes in enzyme activity and gene expression. It binds to human elongase 1 and calcium-independent phospholipase A2, modulating their activity and influencing the synthesis and degradation of fatty acids . This compound also inhibits the expression of matrix metalloproteinase-1, thereby preventing the breakdown of extracellular matrix components and maintaining cellular structure . These molecular interactions highlight the multifaceted role of this compound in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its levels increase in photoaged and UV-irradiated skin, suggesting a time-dependent response to environmental stressors . The stability and degradation of this compound in vitro and in vivo have also been studied, with findings indicating that it remains relatively stable under physiological conditions . Long-term effects on cellular function include the maintenance of skin structure and protection against UV-induced damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In hairless mice, topical application of this compound at concentrations of 0.1% and 1% has been shown to attenuate UV-induced epidermal and dermal thickness, reduce inflammation, and improve skin barrier function . Higher doses may lead to toxic or adverse effects, although specific threshold levels have not been extensively studied . These findings suggest that this compound has potential therapeutic applications in preventing and treating UV-induced skin damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the elongation and desaturation of fatty acids. It acts as a substrate for human elongase 1, which catalyzes the elongation of fatty acids, and interacts with calcium-independent phospholipase A2, which hydrolyzes phospholipids . These interactions influence metabolic flux and metabolite levels, contributing to the regulation of cellular lipid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is incorporated into cellular membranes, where it plays a role in maintaining membrane fluidity and integrity . The distribution of this compound within tissues is influenced by its interactions with transport proteins, which facilitate its movement across cellular compartments.
Subcellular Localization
This compound is localized within various subcellular compartments, including the endoplasmic reticulum and cellular membranes . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This subcellular localization is crucial for its role in maintaining cellular structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11, 14, 17-Icosatrienoic acid typically involves the desaturation of precursor fatty acids. One common method is the desaturation of dihomo-gamma-linolenic acid (DGLA) through enzymatic processes involving desaturases .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using genetically modified strains of microorganisms such as Saccharomyces cerevisiae. These microorganisms are engineered to produce high yields of the desired fatty acid through controlled fermentation processes .
Chemical Reactions Analysis
Types of Reactions: 11, 14, 17-Icosatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: Functional groups can be introduced at specific positions on the carbon chain.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or peroxides under controlled conditions.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenation reagents like bromine or chlorine can be used under specific conditions.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
11, 14, 17-Icosatrienoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with five double bonds. EPA is known for its potent anti-inflammatory properties.
Docosahexaenoic acid (DHA): An omega-3 fatty acid with six double bonds, important for brain and eye health.
Arachidonic acid (AA): An omega-6 fatty acid with four double bonds, involved in the production of pro-inflammatory eicosanoids.
Uniqueness: 11, 14, 17-Icosatrienoic acid is unique due to its specific arrangement of double bonds and its role in maintaining mitochondrial function. Unlike EPA and DHA, which are more commonly studied for their anti-inflammatory effects, this compound has distinct applications in photoprotection and mitochondrial health .
Properties
IUPAC Name |
(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHANXAKGNAKFSK-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920492 | |
| Record name | all-cis-11,14,17-Eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17046-59-2 | |
| Record name | 11,14,17-Eicosatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17046-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11,14,17-Eicosatrienoic acid, (Z,Z,Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | all-cis-11,14,17-Eicosatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihomo-alpha-linolenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060039 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234031.png)

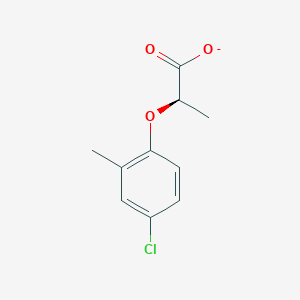
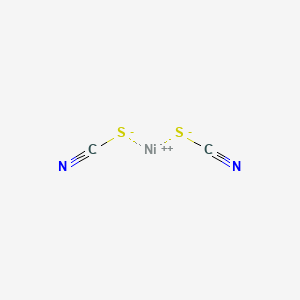
![N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B1234040.png)
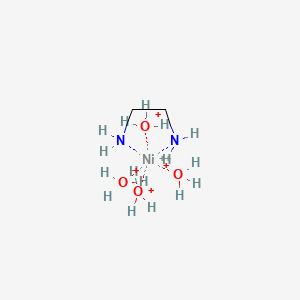
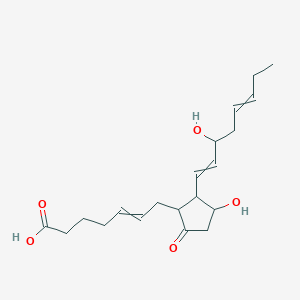
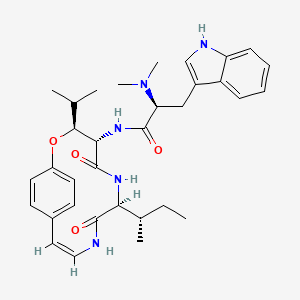
![6-Chloro-4-[[(2-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-1-benzopyran-2-one](/img/structure/B1234044.png)

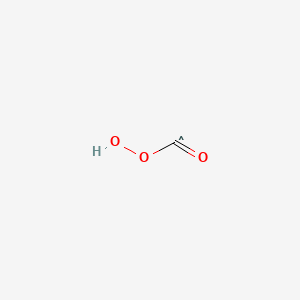
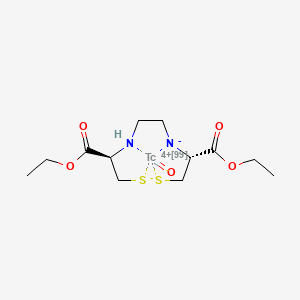
![(1R,3E,6R,7E,11E,14S,16R,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1234048.png)
